molecular formula C10H11ClFN B12981134 (R)-2-(3-Chloro-4-fluorophenyl)pyrrolidine

(R)-2-(3-Chloro-4-fluorophenyl)pyrrolidine

Cat. No.: B12981134
M. Wt: 199.65 g/mol
InChI Key: PJWVATQQJDYNQI-SNVBAGLBSA-N
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Description

®-2-(3-Chloro-4-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 3-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Chloro-4-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and pyrrolidine.

    Formation of Intermediate: The 3-chloro-4-fluoroaniline undergoes a nucleophilic substitution reaction with a suitable reagent to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under specific reaction conditions to form the pyrrolidine ring.

    Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound.

Industrial Production Methods

Industrial production of ®-2-(3-Chloro-4-fluorophenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, use of catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Chloro-4-fluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

®-2-(3-Chloro-4-fluorophenyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(3-Chloro-4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3-Chloro-4-fluorophenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.

    3-Chloro-4-fluorophenylpyrrolidine: A compound with similar structure but without the chiral center.

    2-(3-Chloro-4-fluorophenyl)pyrrolidine: A compound with similar structure but different substitution pattern.

Uniqueness

®-2-(3-Chloro-4-fluorophenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

(2R)-2-(3-chloro-4-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11ClFN/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1

InChI Key

PJWVATQQJDYNQI-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=C(C=C2)F)Cl

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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